BDP 650/665 azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

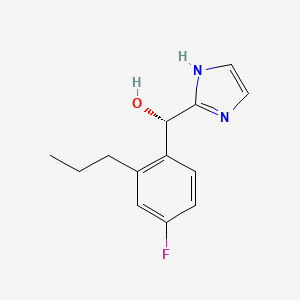

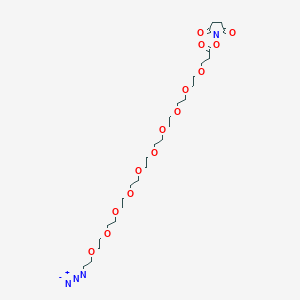

BDP 650/665 is a bright red emitting borondipyrromethene dye, compatible with Cy5 channel found on many instruments. This is azide derivative of BDP 650/665. It can be conjugated with terminal alkynes via copper catalyzed reaction, or with cycloalkynes via copper-free Click chemistry.

Aplicaciones Científicas De Investigación

1. Sensor Molecules Development

BDP derivatives have been utilized in developing sensor molecules that amplify fluorescence upon binding with Fe(III) ions. The unique structure of BDP enables selective ratiometric signaling in buffered aqueous solutions, making it effective for sensing applications in various solvent conditions (Bricks et al., 2005).

2. Protein Imaging in Live Cells

BODIPY-cyclooctyne (BDPY), a derivative of BDP, has been used for fluorescence microscopy to image cellular proteins bearing reactive azides in live mammalian cells. Its high fluorescence signals and membrane permeability make it suitable for cell labeling and tracking (Beatty et al., 2011).

3. Photostability and Photosensitization

A photosensitizer based on the BODIPY chromophore, with features like high extinction coefficient and photostability, has been developed. This scaffold, 2I-BDP, demonstrates potential in cell photosensitization, oxidative stress studies, and photodynamic therapy due to its effective reactive oxygen species production (Yogo et al., 2005).

4. Cell Labeling and Tracking

BDP derivatives have been used in bioorthogonal copper-free Click chemistry for labeling and tracking chondrocytes in vivo. This method involves generating azide groups on cell surfaces and conjugating them with near-infrared fluorescent dyes for effective tracking in prolonged periods using NIRF imaging technology (Yoon et al., 2016).

5. Hybrid Organic-Inorganic Dyes

BDP has been incorporated into hybrid organic-inorganic dyes using azide-functionalized cubic octasilsesquioxane (POSS) and 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BDP) chromophore. These new hybrid dyes show high lasing efficiency and photostability, making them promising for optoelectronic devices and photonic materials (Pérez‐Ojeda et al., 2011).

6. Drug Delivery Systems

BDP derivatives have been explored in constructing novel drug delivery systems, particularly for pulmonary diseases. Their amphiphilic structure allows self-assembly into micelles in aqueous media, enabling effective delivery of hydrophobic drugs (Craparo et al., 2011).

Propiedades

Fórmula molecular |

C26H24BF2N7O2 |

|---|---|

Peso molecular |

515.331 |

Nombre IUPAC |

(E)-3-(4-(2-((3-azidopropyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |

InChI |

InChI=1S/C26H23BFN7O2.FH/c28-27-34-20(8-9-21(34)17-22-10-13-25(35(22)27)24-3-1-14-30-24)7-4-19-5-11-23(12-6-19)37-18-26(36)31-15-2-16-32-33-29;/h1,3-14,17H,2,15-16,18H2,(H,31,36);1H/b7-4+; |

Clave InChI |

FGXVBGHGJJUGDB-KQGICBIGSA-N |

SMILES |

O=C(NCCCN=[N+]=[N-])COC1=CC=C(C=C1)/C=C/C2=[N+]3C(C=C2)=CC4=CC=C(C5=CC=CN5)N4B3F.[F-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)

![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)